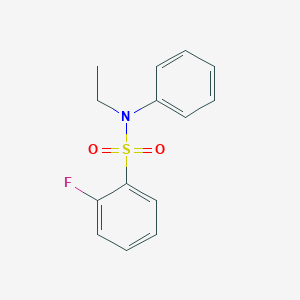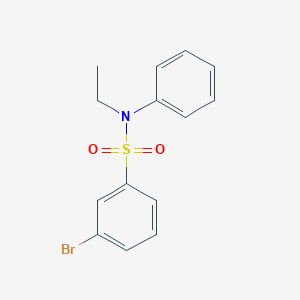
N-benzyl-3-cyclohexene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-cyclohexene-1-carboxamide, also known as BCH, is a chemical compound that has been widely studied for its potential applications in various fields of research. BCH is a cyclic amide that contains a benzyl group and a cyclohexene ring. The compound has a molecular weight of 205.28 g/mol and a melting point of 108-110°C. In
Mechanism of Action
The exact mechanism of action of N-benzyl-3-cyclohexene-1-carboxamide is not fully understood. However, studies have suggested that N-benzyl-3-cyclohexene-1-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-benzyl-3-cyclohexene-1-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-cyclohexene-1-carboxamide exhibits a wide range of biochemical and physiological effects. N-benzyl-3-cyclohexene-1-carboxamide has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. N-benzyl-3-cyclohexene-1-carboxamide has also been shown to have analgesic and antipyretic effects, as well as neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-3-cyclohexene-1-carboxamide is its ease of synthesis, which makes it readily available for research purposes. Additionally, N-benzyl-3-cyclohexene-1-carboxamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of N-benzyl-3-cyclohexene-1-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-benzyl-3-cyclohexene-1-carboxamide. One area of interest is the development of N-benzyl-3-cyclohexene-1-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-benzyl-3-cyclohexene-1-carboxamide. Additionally, the potential therapeutic applications of N-benzyl-3-cyclohexene-1-carboxamide in the treatment of cancer, inflammation, and neurodegenerative diseases warrant further investigation.
Conclusion:
In conclusion, N-benzyl-3-cyclohexene-1-carboxamide is a versatile compound that has been widely studied for its potential applications in various fields of research. The synthesis of N-benzyl-3-cyclohexene-1-carboxamide is relatively straightforward, and the compound exhibits a wide range of biological activities. Further research on N-benzyl-3-cyclohexene-1-carboxamide and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of N-benzyl-3-cyclohexene-1-carboxamide involves the reaction of cyclohexanone with benzylamine in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine using sodium borohydride. The resulting amine is then acylated with chloroformic acid to yield N-benzyl-3-cyclohexene-1-carboxamide.
Scientific Research Applications
N-benzyl-3-cyclohexene-1-carboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. N-benzyl-3-cyclohexene-1-carboxamide has been reported to exhibit a wide range of biological activities, including antiproliferative, antitumor, and anti-inflammatory properties.
properties
Product Name |
N-benzyl-3-cyclohexene-1-carboxamide |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2,(H,15,16) |
InChI Key |
NYFZHOMYYBOKHW-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)

![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)
![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
